2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(3-ETHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, ethoxyphenyl, and ethoxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(3-ETHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the introduction of the ethoxyphenyl and ethoxypropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(3-ETHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(3-ETHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(3-ETHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-methoxyphenol: This compound shares some structural similarities but differs in its functional groups and overall structure.
Methyl isoeugenol: Another similar compound with different functional groups and properties.
Uniqueness
2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-5-[(3-ETHOXYPROPYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H23N3O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(3-ethoxypropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H23N3O3/c1-3-23-13-5-12-21-19-17(14-20)22-18(25-19)11-8-15-6-9-16(10-7-15)24-4-2/h6-11,21H,3-5,12-13H2,1-2H3/b11-8+ |
InChI Key |
ZNJAKAGDZVZACY-DHZHZOJOSA-N |
Isomeric SMILES |
CCOCCCNC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)OCC)C#N |
Canonical SMILES |
CCOCCCNC1=C(N=C(O1)C=CC2=CC=C(C=C2)OCC)C#N |
Origin of Product |
United States |
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